2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid
Overview
Description
2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid is an organic compound with the molecular formula C8H8FNO4S This compound is characterized by the presence of a fluorine atom, a methylsulfonyl group, and an amino group attached to a benzoic acid core
Preparation Methods
The synthesis of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluorine atom.
Sulfonation: Addition of the methylsulfonyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The fluorine atom and the methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid include:
2-Fluoro-5-aminobenzoic acid: Lacks the methylsulfonyl group, leading to different reactivity and applications.
5-[(Methylsulfonyl)amino]-benzoic acid:
2-Fluoro-4-[(methylsulfonyl)amino]-benzoic acid: Positional isomer with different reactivity and biological activity.
The uniqueness of this compound lies in the combination of the fluorine atom and the methylsulfonyl group, which confer specific chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
2-fluoro-5-(methanesulfonamido)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-15(13,14)10-5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNPDTTWNSWIJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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